1H-Purine-2,6-dione, 3,7-dihydro-8-ethyl-1-methyl-3-(2-phenylethyl)-
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Overview
Description
1H-Purine-2,6-dione, 3,7-dihydro-8-ethyl-1-methyl-3-(2-phenylethyl)- is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine ring system substituted with ethyl, methyl, and phenylethyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-8-ethyl-1-methyl-3-(2-phenylethyl)- typically involves multi-step organic reactions. Common synthetic routes include:
Alkylation: Introduction of ethyl and methyl groups through alkylation reactions using reagents such as ethyl iodide and methyl iodide in the presence of a base like potassium carbonate.
Condensation: Formation of the purine ring system through condensation reactions involving formamide derivatives.
Substitution: Introduction of the phenylethyl group via nucleophilic substitution reactions using phenylethyl bromide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-8-ethyl-1-methyl-3-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the purine ring system.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydroxide.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted purine derivatives.
Scientific Research Applications
1H-Purine-2,6-dione, 3,7-dihydro-8-ethyl-1-methyl-3-(2-phenylethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-8-ethyl-1-methyl-3-(2-phenylethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl-.
Theophylline: 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-.
Theobromine: 1H-Purine-2,6-dione, 3,7-dihydro-3,7-dimethyl-.
Uniqueness
1H-Purine-2,6-dione, 3,7-dihydro-8-ethyl-1-methyl-3-(2-phenylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylethyl group, in particular, may enhance its interaction with biological targets and influence its pharmacokinetic properties.
Properties
CAS No. |
132560-12-4 |
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Molecular Formula |
C16H18N4O2 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
8-ethyl-1-methyl-3-(2-phenylethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C16H18N4O2/c1-3-12-17-13-14(18-12)20(16(22)19(2)15(13)21)10-9-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,17,18) |
InChI Key |
QNDFBMJUQHTNQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1)C(=O)N(C(=O)N2CCC3=CC=CC=C3)C |
Origin of Product |
United States |
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